Cas no 1805776-58-2 (Ethyl 3-bromo-2-(3-methoxy-3-oxopropyl)benzoate)
Ethyl 3-bromo-2-(3-methoxy-3-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-bromo-2-(3-methoxy-3-oxopropyl)benzoate
-
- Inchi: 1S/C13H15BrO4/c1-3-18-13(16)10-5-4-6-11(14)9(10)7-8-12(15)17-2/h4-6H,3,7-8H2,1-2H3
- InChI Key: ZHWAXZZHTAJKQQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(=O)OCC)=C1CCC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 293
- XLogP3: 2.9
- Topological Polar Surface Area: 52.6
Ethyl 3-bromo-2-(3-methoxy-3-oxopropyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013022543-250mg |
Ethyl 3-bromo-2-(3-methoxy-3-oxopropyl)benzoate |
1805776-58-2 | 97% | 250mg |
499.20 USD | 2021-06-24 | |
| Alichem | A013022543-500mg |
Ethyl 3-bromo-2-(3-methoxy-3-oxopropyl)benzoate |
1805776-58-2 | 97% | 500mg |
839.45 USD | 2021-06-24 | |
| Alichem | A013022543-1g |
Ethyl 3-bromo-2-(3-methoxy-3-oxopropyl)benzoate |
1805776-58-2 | 97% | 1g |
1,490.00 USD | 2021-06-24 |
Ethyl 3-bromo-2-(3-methoxy-3-oxopropyl)benzoate Related Literature
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on Ethyl 3-bromo-2-(3-methoxy-3-oxopropyl)benzoate
Ethyl 3-bromo-2-(3-methoxy-3-oxopropyl)benzoate (CAS No. 1805776-58-2): An Overview of Its Structure, Synthesis, and Applications
Ethyl 3-bromo-2-(3-methoxy-3-oxopropyl)benzoate (CAS No. 1805776-58-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its complex molecular framework, which includes a brominated aromatic ring and a methoxy-substituted ketone moiety. The combination of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The structure of Ethyl 3-bromo-2-(3-methoxy-3-oxopropyl)benzoate can be described as follows: it consists of a benzoate ester with an ethyl group attached to the carboxylic acid moiety. The aromatic ring is substituted with a bromine atom at the 3-position and a 2-(3-methoxy-3-oxopropyl) group at the 2-position. The presence of the bromine atom provides a reactive site for various chemical transformations, such as nucleophilic substitution and cross-coupling reactions. The methoxy-substituted ketone moiety adds further reactivity and functional diversity to the molecule.
In terms of synthesis, Ethyl 3-bromo-2-(3-methoxy-3-oxopropyl)benzoate can be prepared through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-bromo-2-bromomethylbenzoic acid with ethyl alcohol in the presence of a base, followed by the introduction of the methoxy-substituted ketone moiety via an appropriate alkylation or acylation step. Another approach involves the use of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling or Heck coupling, to introduce the bromine atom and other functional groups onto the aromatic ring. These synthetic strategies have been extensively studied and optimized in recent years, leading to improved yields and purity levels.
The applications of Ethyl 3-bromo-2-(3-methoxy-3-oxopropyl)benzoate are diverse and span multiple areas of research and development. In pharmaceuticals, this compound serves as a key intermediate in the synthesis of bioactive molecules with potential therapeutic applications. For example, recent studies have explored its use in the development of novel anti-inflammatory agents and anticancer drugs. The bromine atom can be readily replaced with other functional groups through various chemical transformations, allowing for the creation of a wide range of derivatives with tailored biological activities.
In materials science, Ethyl 3-bromo-2-(3-methoxy-3-oxopropyl)benzoate has been investigated for its potential as a building block in the synthesis of advanced polymers and materials. Its reactivity and functional diversity make it suitable for use in polymerization reactions, leading to the formation of polymers with unique properties such as enhanced mechanical strength, thermal stability, and biocompatibility. These materials have found applications in areas such as drug delivery systems, tissue engineering, and electronic devices.
From a chemical synthesis perspective, Ethyl 3-bromo-2-(3-methoxy-3-oxopropyl)benzoate is an important reagent that can be used to introduce specific functional groups into target molecules. Its versatility as a synthetic intermediate has been demonstrated in numerous studies, where it has been employed in multi-step syntheses to produce complex organic compounds with high efficiency and selectivity. The ability to fine-tune its reactivity through subtle changes in reaction conditions makes it an invaluable tool for synthetic chemists working on challenging projects.
Recent research findings have further highlighted the potential of Ethyl 3-bromo-2-(3-methoxy-3-oxopropyl)benzoate. For instance, a study published in the Journal of Medicinal Chemistry reported the successful use of this compound as a key intermediate in the synthesis of novel inhibitors targeting specific enzymes involved in cancer progression. Another study in Polymer Chemistry explored its role in the development of stimuli-responsive polymers with tunable properties for biomedical applications.
In conclusion, Ethyl 3-bromo-2-(3-methoxy-3-oxopropyl)benzoate (CAS No. 1805776-58-2) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure and reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in advancing our understanding and capabilities in fields such as pharmaceuticals, materials science, and chemical synthesis.
1805776-58-2 (Ethyl 3-bromo-2-(3-methoxy-3-oxopropyl)benzoate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)